c-Met Kinase Inhibition: Class-Level Inference for 7-Bromo Scaffold
The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core is a validated scaffold for c-Met kinase inhibition. While direct IC50 data for the 7-bromo derivative against c-Met is not available in the open literature, class-level evidence from structurally related analogs indicates that substitutions on this core can achieve potent inhibition. For instance, advanced analogs like 2,3,4,5-tetrahydro-8-[1-(quinolin-6-ylmethyl)-1H-1,2,3-triazolo[4,5-b]pyrazin-6-yl]-1H-pyrido[4,3-b]indole (Compound 4a) demonstrated inhibition of c-Met kinase activity [1]. The 7-bromo derivative serves as a crucial intermediate for synthesizing such bioactive molecules, and its specific halogen placement is expected to modulate kinase binding affinity and selectivity compared to non-halogenated or differently substituted scaffolds.
| Evidence Dimension | c-Met Kinase Inhibition |
|---|---|
| Target Compound Data | Not directly reported; serves as a key intermediate for synthesis of c-Met inhibitors [1]. |
| Comparator Or Baseline | Advanced c-Met inhibitor (Compound 4a) based on the same core scaffold. |
| Quantified Difference | Not applicable for the target compound alone; class-level activity confirmed. |
| Conditions | In vitro kinase assay (details not provided in source) |
Why This Matters
This establishes the compound's utility in synthesizing and optimizing a new generation of c-Met inhibitors for cancer research.
- [1] Ye, L.; Tian, Y.; Li, Z.; Zhang, J.; Wu, S. 'Design and Synthesis of Some Novel 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as Potential c-Met Inhibitors', Helvetica Chimica Acta, 2012, 95(2): 320-326. DOI: 10.1002/hlca.201100226 View Source
